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Compound of Interest

Compound Name: alpha-Hydroxyolopatadine

CAS No.: 1331822-32-2

Cat. No.: B1146763

Get Quote

Content Type: Technical Whitepaper Subject:

-Hydroxyolopatadine (CAS: 1331822-32-2 / 1331668-21-3) Audience: Drug Development
Scientists, Medicinal Chemists, and Regulatory Affairs Professionals.[1][2]

Part 1: Executive Summary
-Hydroxyolopatadine is a pharmacologically active derivative of the second-generation
antihistamine Olopatadine.[1][2] While primarily characterized as a process-related impurity
and a minor metabolite, it retains significant biological activity as a Histamine H1 receptor
antagonist.[1][2]

In the context of pharmaceutical development, this compound represents a "Critical Quality

Attribute" (CQA). Its presence must be controlled not merely because it is a contaminant, but

because its structural similarity to the parent drug implies it competes for the same biological

targets, potentially altering the therapeutic profile (efficacy/safety ratio) or binding kinetics

(residence time).[2]

This guide provides a comprehensive technical analysis of its chemical structure, predicted and

observed biological activity, and the experimental frameworks required for its characterization.
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Part 2: Chemical Identity & Structural Logic[1][2][3]
Structural Modification and Chirality
The core pharmacophore of Olopatadine consists of a tricyclic dibenz[b,e]oxepin system linked

to an acetic acid side chain.[2]

-Hydroxyolopatadine differs by the introduction of a hydroxyl (-OH) group at the

-carbon of the acetic acid moiety.[1][2][3]

Parent: Olopatadine (Achiral at the acetic acid chain).[1][2]

Derivative:

-Hydroxyolopatadine (Chiral).[1][2][3]

This modification introduces a stereogenic center at the C2-position of the acetic acid tail.[1]

Consequently,

-Hydroxyolopatadine exists as a pair of enantiomers (

and

).[1][2] In biological systems, one enantiomer typically exhibits superior binding affinity, a
phenomenon known as eudismic ratio.[1]

Physicochemical Implications
The addition of the

-hydroxyl group increases the polarity (Topological Polar Surface Area, TPSA) of the molecule
compared to Olopatadine.[1][2]

Solubility: Enhanced aqueous solubility due to additional H-bond donor/acceptor capacity.[1]

[2]

Membrane Permeability: Likely slightly reduced compared to the parent due to lower LogP,

potentially affecting blood-brain barrier (BBB) penetration (favorable for non-sedating profile).

[1][2]
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Part 3: Biological Activity & Mechanism of Action
Mechanism: H1 Receptor Antagonism
-Hydroxyolopatadine functions as an inverse agonist/antagonist at the Histamine H1 receptor.
[1][2]

Structure-Activity Relationship (SAR) Analysis: The carboxylic acid tail of Olopatadine is critical

for high-affinity binding, forming an electrostatic interaction (salt bridge) with Lysine 191 (and

potentially interacting with Aspartate 107) in the transmembrane region of the H1 receptor.[1][2]

Retention of Activity: The

-hydroxylation does not abolish the negative charge of the carboxylate; therefore, the
primary electrostatic anchor remains intact.

Modulation of Affinity: The adjacent hydroxyl group may form auxiliary hydrogen bonds with

residues like Asparagine 198 or Threonine 194. However, it also introduces steric bulk.[1]

Prediction: The compound likely retains nanomolar affinity (Ki) similar to, or slightly lower

than, Olopatadine (Ki ≈ 6 nM), depending on the specific enantiomer's fit.[1][2]

Binding Kinetics (Residence Time)
Recent studies on antihistamines emphasize residence time (the duration a drug stays bound

to the target) over simple affinity (Kd).[1][2]

Olopatadine has a long residence time, contributing to its once/twice-daily dosing.[1][2]

The

-hydroxyl group alters the water desolvation penalty upon binding.[1][2] This can stabilize the
"lid" of the binding pocket, potentially extending the residence time for one enantiomer while
destabilizing the other.
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Caption: Mechanism of Action.

-Hydroxyolopatadine competes with histamine, stabilizing the inactive conformation of the H1
receptor and preventing the Gq-mediated calcium signaling cascade responsible for allergic
symptoms.[1][2]

Part 4: Experimental Protocols for Characterization
To validate the activity of

-Hydroxyolopatadine, the following workflows are recommended. These protocols distinguish it
from the parent compound.

Protocol: Synthesis & Isolation (Chemoenzymatic
Route)
Rationale: Isolation from bulk drug substance is inefficient.[1][2] De novo synthesis allows for

stereoselective control.

Starting Material: o-Hydroxyl Isoxepac.[1][2][4]

Protection: Protect the hydroxyl group (e.g., with TBDMS) to prevent side reactions.[1][2]
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Wittig Reaction: React with [3-(dimethylamino)propyl]triphenylphosphine bromide to install

the alkylamine side chain.

-Hydroxylation:

Chemical:[4][3][5][6][7][8][9][10] Deprotonate the

-carbon of the ester intermediate using LDA at -78°C, followed by reaction with a
hydroxylating agent (e.g., Davis oxaziridine).[1][2]

Enzymatic (Preferred for Chirality): Use specific hydroxylases or chemoenzymatic

resolution on the ester precursor.

Deprotection: Remove protecting groups to yield

-Hydroxyolopatadine.[1][2][4]

Purification: Reverse-phase HPLC (C18 column) using a gradient of Acetonitrile:Buffer (pH

3.5).

Protocol: In Vitro H1 Binding Assay (Radioligand
Displacement)
Rationale: To determine the affinity constant (Ki) relative to Olopatadine.[1][2][11]
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Step Parameter Description

1. System Cell Line

HEK-293 or CHO cells stably

expressing human H1

Receptor.

2.[1][2] Ligand Radioligand
[3H]-Pyrilamine (High affinity

H1 antagonist).[1][2]

3. Prep Incubation

Incubate membrane

homogenates with [3H]-

Pyrilamine (~2 nM) and

varying concentrations of

-Hydroxyolopatadine (

to

M).[1][2]

4. Control Non-Specific

Determine non-specific binding

using 10 µM Mianserin or

Olopatadine.

5.[1][2] Analysis Measurement

Filter through GF/B glass fiber

filters, wash, and count

radioactivity (Liquid

Scintillation).

6. Calc Data Output

Plot % Inhibition vs.

Log[Concentration]. Calculate

IC50 and convert to Ki using

the Cheng-Prusoff equation.[1]

[2]

Part 5: Safety & Regulatory Context (Impurity
Management)[1][2]
As an impurity,
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-Hydroxyolopatadine falls under ICH Q3A(R2) / Q3B(R2) guidelines.[1][2]

Qualification Threshold: If present at >0.15% (or 1.0 mg/day intake, whichever is lower) in

the drug product, it requires toxicological qualification.[1]

Toxicological Risk: Given its structural homology to the parent, the primary risk is not "off-

target" toxicity, but rather altered pharmacokinetics.

If the

-hydroxy metabolite accumulates (e.g., in renal impairment), it could extend the
antihistaminic effect or increase the risk of anticholinergic side effects (though Olopatadine
is highly selective).[1][2]

Metabolic Interaction: There is limited evidence suggesting it may compete for renal

transporters or metabolic enzymes, potentially altering the clearance of co-administered

drugs, though this risk is considered low for Olopatadine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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